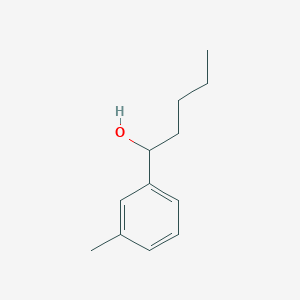

1-(3-Methylphenyl)pentanol

Description

1-(3-Methylphenyl)pentanol (CAS 589-35-5) is a branched-chain alcohol with the molecular formula C₆H₁₄O and a molar mass of 102.18 g/mol. It is structurally characterized by a pentanol backbone substituted with a 3-methylphenyl group at the first carbon. This compound is primarily used in industrial applications, including solvent formulations, fragrance intermediates, and specialty chemical synthesis . Its safety profile indicates flammability (flash point: ~40°C) and incompatibility with strong acids or bases, necessitating careful handling and storage .

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-(3-methylphenyl)pentan-1-ol |

InChI |

InChI=1S/C12H18O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9,12-13H,3-4,8H2,1-2H3 |

InChI Key |

AAVRLZBLEILGHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC(=C1)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Methyl-1-pentanol (CAS 589-35-5)

- Molecular Formula : C₆H₁₄O

- Structure: A straight-chain pentanol with a methyl branch at the third carbon.

- Boiling Point: ~152°C (lower than 1-(3-Methylphenyl)pentanol due to reduced aromatic interactions) .

- Applications : Solvent in coatings, intermediate in plasticizers .

- Safety : Flammable liquid; requires ventilation and grounding during storage .

3-Methyl-3-pentanol (CAS 77-74-7)

- Molecular Formula : C₆H₁₄O

- Structure : Tertiary alcohol with a hydroxyl group at the third carbon.

- Boiling Point: ~136°C (lower than 1-(3-Methylphenyl)pentanol due to decreased molecular symmetry) .

- Toxicity: Limited toxicological data; suspected irritant to eyes and skin .

2-Methyl-3-pentanol (CAS 565-67-3)

- Molecular Formula : C₆H₁₄O

- Structure : Secondary alcohol with methyl and hydroxyl groups on adjacent carbons.

- Boiling Point: ~143°C (intermediate between 3-Methyl-1-pentanol and 3-Methyl-3-pentanol) .

Phenyl-Substituted Analogs

3-Methyl-1-phenyl-3-pentanol (CAS 10415-87-9)

- Molecular Formula : C₁₂H₁₈O

- Structure : Aromatic substitution at the third carbon with a phenyl group and methyl branch.

- Boiling Point: ~245°C (higher than 1-(3-Methylphenyl)pentanol due to increased molecular weight and aromaticity) .

- Applications : Fragrance additive in cosmetics; premium pricing (~JPY 3,800/25mL) .

1-Phenyl-4-methyl-3-pentanol (CAS 68426-07-3)

- Molecular Formula : C₁₂H₁₈O

- Structure : Phenyl group at the first carbon and methyl at the fourth.

- Safety: Limited hazard data; requires handling similar to other aromatic alcohols .

Physicochemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.